2,4-Dihydroxybenzohydrazide
Overview
Description
Synthesis Analysis
The synthesis of benzohydrazide derivatives, including 2,4-Dihydroxybenzohydrazide, often involves condensation reactions between benzaldehydes and hydrazides. For example, innovative syntheses utilizing palladium-catalyzed oxidative aminocarbonylation-cyclization of alkoxyphenols have been reported, showing the versatility in synthesizing related compounds (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic analysis of benzohydrazide compounds have been extensively studied using various quantum chemical methods. These studies help in understanding the stable conformers, molecular geometries, electronic, and thermodynamic parameters of these compounds, providing insight into their chemical behavior (Arjunan et al., 2013).
Chemical Reactions and Properties
Benzohydrazides undergo numerous chemical reactions, including condensation to form Schiff bases, which have been studied for their potential biological activities. The ability of benzohydrazides to react with various aldehydes to form structurally diverse compounds highlights their chemical versatility (Bharty et al., 2015).
Physical Properties Analysis
The physical properties of benzohydrazide derivatives can be assessed through various spectroscopic techniques. These studies reveal the compound's solubility, melting points, and thermal stability, which are crucial for their practical applications. For example, specific derivatives have been found to be thermally stable and exhibit nonlinear optical behavior, indicating their potential in materials science applications (Bharty et al., 2015).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid, including 2,4-Dihydroxybenzohydrazide, have been found to have a broad spectrum of biological activities, making them very attractive in medicinal chemistry . They have been used in the treatment of infections and in cancer therapy .
Methods of Application or Experimental Procedures
In one study, twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were designed, synthesized, and subjected to in vitro and in vivo bioactivity studies . The chemical structure of the obtained compounds was confirmed by spectral methods .
Results or Outcomes
The assays revealed interesting antibacterial activity of a few substances against Gram-positive bacterial strains including MRSA—Staphylococcus aureus ATCC 43300 . In addition, the in vitro screening of antiproliferative activity and the assessment of the acute toxicity of six hydrazide–hydrazones were performed . The inhibitory concentration values obtained in the in vitro test showed that N - [ (4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide inhibited cancer cell proliferation the most, with an extremely low IC 50 (Inhibitory Concentration) value, estimated at 0.77 µM for LN-229 .
Application in Organic Chemistry
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
2,4-Dihydroxybenzoic acid hydrazide is used in the synthesis of hydrazones, quinazolines, and Schiff bases .
Methods of Application or Experimental Procedures
The synthesis of these compounds is achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Results or Outcomes
The structures of all products were ascertained by a combined use of spectroscopic and X-ray diffraction methods . The cytotoxic and antimicrobial activities of all compounds against selected human cancer cell lines and bacterial strains were evaluated .
Application in Bioactivity Studies
Specific Scientific Field
This application falls under the field of Bioactivity Studies .
Summary of the Application
Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid, including 2,4-Dihydroxybenzohydrazide, have been designed, synthesized, and subjected to in vitro and in vivo bioactivity studies . These compounds have shown interesting antibacterial activity against Gram-positive bacterial strains .
Methods of Application or Experimental Procedures
Twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were designed and synthesized . The chemical structure of the obtained compounds was confirmed by spectral methods . Antimicrobial activity screening was performed against a panel of microorganisms for all synthesized hydrazide–hydrazones .
Results or Outcomes
The assays revealed interesting antibacterial activity of a few substances against Gram-positive bacterial strains including MRSA—Staphylococcus aureus ATCC 43300 . In addition, the in vitro screening of antiproliferative activity and the assessment of the acute toxicity of six hydrazide–hydrazones were performed . The inhibitory concentration values obtained in the in vitro test showed that N - [ (4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide inhibited cancer cell proliferation the most, with an extremely low IC 50 (Inhibitory Concentration) value, estimated at 0.77 µM for LN-229 .
Application in Synthesis of Compounds
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
2,4-Dihydroxybenzoic acid hydrazide is used in the synthesis of various compounds .
Methods of Application or Experimental Procedures
2,4-Dihydroxybenzoic acid hydrazide can be prepared by employing ethyl 2,4-dihydroxybenzoate and hydrazine hydrate as starting reagent . It may be used in the synthesis of 2,4-dihydroxy- N ′- (4-methoxybenzylidene)benzohydrazide .
Results or Outcomes
The structures of all products were ascertained by a combined use of spectroscopic and X-ray diffraction methods .
Application in Antimicrobial Studies
Specific Scientific Field
This application falls under the field of Antimicrobial Studies .
Summary of the Application
Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid, including 2,4-Dihydroxybenzohydrazide, have been designed, synthesized, and subjected to in vitro and in vivo bioactivity studies . These compounds have shown interesting antibacterial activity against Gram-positive bacterial strains .
Methods of Application or Experimental Procedures
Twenty-four hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were designed and synthesized . The chemical structure of the obtained compounds was confirmed by spectral methods . Antimicrobial activity screening was performed against a panel of microorganisms for all synthesized hydrazide–hydrazones .
Results or Outcomes
The assays revealed interesting antibacterial activity of a few substances against Gram-positive bacterial strains including MRSA—Staphylococcus aureus ATCC 43300 . In addition, the in vitro screening of antiproliferative activity and also assessed the acute toxicity of six hydrazide–hydrazones . The inhibitory concentration values obtained in the in vitro test showed that N - [ (4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide inhibited cancer cell proliferation the most, with an extremely low IC 50 (Inhibitory Concentration) value, estimated at 0.77 µM for LN-229 .
Application in Agriculture
Specific Scientific Field
This application falls under the field of Agriculture .
Summary of the Application
Low doses of 2,4-D and dicamba, which are structurally similar to 2,4-Dihydroxybenzohydrazide, have been studied for their effects on cucumber and cantaloupe .
Methods of Application or Experimental Procedures
Studies were conducted to evaluate the impact of low doses of 2,4-D and dicamba on visual injury, vine growth, crop yield, and herbicide residues in marketable fruit .
Safety And Hazards
properties
IUPAC Name |
2,4-dihydroxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-9-7(12)5-2-1-4(10)3-6(5)11/h1-3,10-11H,8H2,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPUHTXVZGIOHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157435 | |
Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxybenzohydrazide | |
CAS RN |
13221-86-8 | |
Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013221868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4-dihydroxy-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30157435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dihydroxybenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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